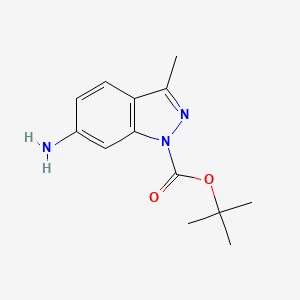

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate

説明

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a chemical compound with a molecular weight of 233.27 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate” belongs, has been the subject of extensive research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “tert-butyl 6-amino-1H-indazole-1-carboxylate” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction and calculated by exerting density functional theory (DFT) .

Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H-indazoles under redox-neutral conditions via coupling of imidate esters with nitrosobenzenes under cooperative Rh and Cu catalysis has been described .

Physical And Chemical Properties Analysis

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 233.27 .

科学的研究の応用

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of hexahydroindolinones through Diels-Alder reactions, showcasing its role in creating complex heterocyclic structures which are pivotal in medicinal chemistry and drug design (Padwa, Brodney, & Lynch, 2003).

Development of Heterocyclic Compounds

- Research demonstrates the compound's utility in combinatorial synthesis, forming fused tetracyclic heterocycles under catalyst-free conditions. This highlights its applicability in generating bioactive molecules with potential therapeutic uses (Li, Mu, Li, Liu, & Wang, 2013).

Advancements in N-Difluoromethylation

- A method for the N-1-difluoromethylation of related indazole derivatives has been developed, offering a safe and scalable approach to introduce difluoromethyl groups, which are of significant interest in pharmaceuticals due to their ability to modulate biological activity (Hong, Hou, Zhao, Li, Pawluczyk, Wang, Kempson, Khandelwal, Smith, Glunz, & Mathur, 2020).

Intermediate for Synthesis of Biologically Active Compounds

- Its derivatives have been explored as intermediates in the synthesis of compounds with potential biological activity, indicating the compound's role in the development of new therapeutic agents (Ya-hu, 2010).

Contribution to the Synthesis of Complex Molecules

- The compound and its derivatives have been applied in the synthesis of complex molecules like fused pyrazoles and triazoles, showcasing its versatility in organic synthesis and potential in developing novel materials or pharmaceuticals (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).

作用機序

Target of Action

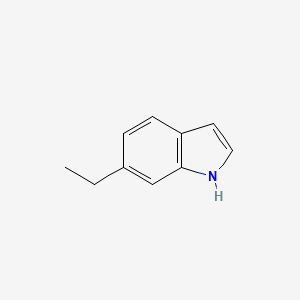

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate, also known as tert-butyl 6-amino-3-methylindazole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to exhibit antiviral activity . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . .

特性

IUPAC Name |

tert-butyl 6-amino-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFHLBBHFXANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)